molecular formula C21H21N3O3 B2615391 Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922037-46-5

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2615391
CAS No.: 922037-46-5
M. Wt: 363.417
InChI Key: QWUJKZKRCMWFBW-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridazine ring fused with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between ethyl cyanoacetate and phenethylamine in the presence of a base can lead to the formation of the desired pyridazine derivative. The reaction conditions often involve refluxing in an organic solvent such as ethanol or dimethylformamide, with catalysts like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or ethyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-oxo-4-(phenethylamino)-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific functional groups and the resulting chemical reactivity

Properties

IUPAC Name

ethyl 6-oxo-1-phenyl-4-(2-phenylethylamino)pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-21(26)20-18(22-14-13-16-9-5-3-6-10-16)15-19(25)24(23-20)17-11-7-4-8-12-17/h3-12,15,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUJKZKRCMWFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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